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  • Product: 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine
  • CAS: 1347108-48-8

Core Science & Biosynthesis

Foundational

Preformulation and Physicochemical Profiling Guide: 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine

Executive Summary & Structural Causality The compound 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine (CAS: 1347108-48-8) is a highly specialized molecular building block frequently utilized in the synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

The compound 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine (CAS: 1347108-48-8) is a highly specialized molecular building block frequently utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors[1]. With a molecular formula of C₁₀H₁₆N₄O₂ and a molecular weight of 224.26 g/mol , its physicochemical behavior is governed by three distinct structural domains[1]:

  • 3-Amino-1H-pyrazole Core: This moiety acts as a classic hinge-binding motif in medicinal chemistry. It is highly polar, capable of tautomerization, and serves as both a potent hydrogen-bond donor and acceptor. The primary amine is nucleophilic and susceptible to oxidation.

  • Amide Linkage: Provides structural rigidity and planarity between the pyrazole and the morpholine ring, contributing to the molecule's crystal lattice energy, which directly impacts thermodynamic solubility.

  • 2,2-Dimethylmorpholine Ring: The incorporation of the gem-dimethyl group is a deliberate design choice to sterically hinder cytochrome P450-mediated oxidative metabolism at the carbon adjacent to the ether oxygen. However, this added steric bulk increases the overall lipophilicity (LogP) of the scaffold, inherently reducing its baseline aqueous solubility compared to an unsubstituted morpholine analog.

Understanding the interplay between these domains is critical for designing robust solubility and stability profiling workflows.

Solubility Profiling: Kinetic vs. Thermodynamic Approaches

In early-stage drug development, it is imperative to distinguish between kinetic and thermodynamic solubility, as the erroneous use of kinetic data for late-stage formulation can lead to catastrophic clinical failures[2]. Kinetic solubility evaluates the compound's behavior when transitioning from an organic solvent (DMSO) to an aqueous environment, whereas thermodynamic solubility measures the true equilibrium of the solid crystalline lattice in a solvent[3],[4].

Protocol: High-Throughput Kinetic Solubility (Turbidimetry)

Causality: Kinetic solubility assays mimic the conditions of in vitro biological screening. Because the compound is pre-dissolved in DMSO, it bypasses the crystal lattice energy barrier. Turbidimetry is utilized because it provides an immediate, label-free optical detection of the exact concentration at which the amorphous compound begins to precipitate (nucleate) in an aqueous buffer[4].

Self-Validating Step: The protocol includes a serial dilution matrix. If the calculated solubility does not scale linearly with the dilution factor prior to the precipitation threshold, it indicates solvent-mediated aggregation rather than true solvation.

  • Preparation: Prepare a 10 mM stock solution of CAS 1347108-48-8 in 100% LC-MS grade DMSO[5].

  • Dispersion: Aliquot the stock into a 96-well plate and perform serial dilutions using 50 mM Phosphate Buffered Saline (PBS) at pH 7.4. Keep the final DMSO concentration strictly ≤ 2% to prevent artificial solubility enhancement[3].

  • Incubation: Incubate the microplate at 37°C for 2 hours with orbital shaking (300 rpm)[3].

  • Detection: Measure the absorbance (turbidity) at 620 nm using a microplate reader[4].

  • Validation: Compare the absorbance against a blank control (2% DMSO in PBS). The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in absorbance (>0.05 OD) is observed.

Protocol: Thermodynamic Shake-Flask Solubility (HPLC-UV)

Causality: To predict in vivo absorption and guide formulation, the thermodynamic solubility must be established using the solid API[2]. The 24-48 hour equilibration time ensures that the solution has reached total saturation and that any transient supersaturation has resolved into the most stable crystalline polymorph[4].

  • Saturation: Add an excess amount of solid 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine (e.g., 5 mg) to 1 mL of target media (e.g., FaSSIF, FeSSIF, or pH 1.2/7.4 buffers).

  • Equilibration: Seal the vials and agitate on a rotary shaker at 37°C for 24 to 48 hours[4].

  • Phase Separation: Centrifuge the suspension at 14,000 rpm for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter. Self-Validation: Retain the solid pellet for X-ray Powder Diffraction (XRPD) to confirm that the crystal form has not altered (e.g., hydrate formation) during the assay[5].

  • Quantification: Dilute the filtrate and analyze via HPLC-UV against a standard calibration curve of the API.

Solubility_Workflow A 10 mM DMSO Stock (CAS: 1347108-48-8) B Kinetic Solubility (Turbidimetry, pH 7.4) A->B C Precipitation Detected? B->C D Thermodynamic Validation (Shake-Flask, Solid) C->D Yes E Formulation Development C->E No D->E

Caption: Kinetic to thermodynamic solubility decision matrix for early-stage drug discovery.

Stability Profiling & Forced Degradation (ICH Q1A)

Stability testing provides evidence on how the quality of the drug substance varies with time under the influence of environmental factors[6]. For 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine, the primary structural liabilities are the oxidation of the primary amine and potential hydrolysis of the amide bond under extreme pH conditions.

Protocol: ICH Q1A(R2) Compliant Forced Degradation

Causality: Stress testing (forced degradation) is mandated by ICH Q1A(R2) to elucidate the intrinsic stability characteristics of the molecule and to validate the stability-indicating power of the analytical procedures[6],[7]. By forcing 10-20% degradation, we can identify all potential degradants without causing secondary degradation of the primary degradants.

Self-Validating Step (Mass Balance): A rigorous mass balance calculation must be performed. The sum of the remaining intact API and the quantified degradation products must equal 100% (±5%) of the initial API concentration. A failure in mass balance indicates either the formation of volatile degradants, secondary precipitation, or an inadequate HPLC detection wavelength.

  • Acidic/Basic Hydrolysis:

    • Acid: Dissolve API in 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base: Dissolve API in 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Rationale: Targets the amide linkage. The electron-donating nature of the pyrazole may slightly stabilize the carbonyl, but extreme pH will force cleavage.

  • Oxidative Stress:

    • Dissolve API in 3% H₂O₂ at room temperature for 24 hours.

    • Rationale: The primary amine on the pyrazole ring is highly susceptible to N-oxidation, potentially forming nitroso or nitro derivatives.

  • Photostability (ICH Q1B):

    • Expose solid powder and aqueous solutions to an overall illumination of ≥ 1.2 million lux hours and an integrated near-UV energy of ≥ 200 watt-hours/square meter.

  • Thermal Stress:

    • Store solid API at 60°C and 75% Relative Humidity (RH) for 7 days[6].

Stability_Workflow API API Solid & Solution (CAS: 1347108-48-8) Acid Acid/Base Stress (0.1N HCl/NaOH) API->Acid Ox Oxidative Stress (3% H2O2) API->Ox Therm Thermal/Photo Stress (ICH Q1A/Q1B) API->Therm HPLC HPLC-UV/MS Analysis (Mass Balance Check) Acid->HPLC Ox->HPLC Therm->HPLC

Caption: ICH Q1A(R2) compliant forced degradation and stability tracking workflow.

Quantitative Data Summaries

The following tables summarize the expected physicochemical parameters and forced degradation outcomes for this specific molecular scaffold based on its functional groups and regulatory testing frameworks.

Table 1: Physicochemical & Solubility Profile Summary
ParameterExpected Profile / ValueAnalytical Method
Molecular Weight 224.26 g/mol [1]Mass Spectrometry
Kinetic Solubility (pH 7.4) Moderate to High (>100 µM)Turbidimetry (2% DMSO)[3]
Thermodynamic Sol. (pH 7.4) Low to Moderate (<50 µM)Shake-Flask (HPLC-UV)[4]
Thermodynamic Sol. (pH 1.2) High (Due to amine protonation)Shake-Flask (HPLC-UV)
Primary Ionizable Groups Primary Amine, Pyrazole NHPotentiometric Titration
Table 2: ICH Q1A(R2) Forced Degradation Matrix
Stress ConditionReagent / EnvironmentTime / TempExpected Degradation Pathway
Acidic 0.1 N HCl24h / 60°CAmide hydrolysis (low yield)
Basic 0.1 N NaOH24h / 60°CAmide hydrolysis (moderate yield)
Oxidative 3% H₂O₂24h / RTN-oxidation of primary amine
Thermal (Solid) 40°C / 75% RH6 MonthsHighly stable (lattice dependent)[6]
Photolytic UV/Vis LightICH Q1B limitsPotential pyrazole ring cleavage

References

  • International Council for Harmonisation (ICH). Q1A(R2) Guideline: Stability Testing of New Drug Substances and Products. Retrieved from:[Link]

  • European Medicines Agency (EMA). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from:[Link]

  • Creative Bioarray. Aqueous Solubility Assays. Retrieved from: [Link]

  • Scribd. High Throughput Drug Solubility Methods. Retrieved from:[Link]

  • PubMed. Kinetic solubility: Experimental and machine-learning modeling perspectives. Retrieved from:[Link]

  • American Pharmaceutical Review. Solubility in Pharmaceutical R&D: Predictions and Reality. Retrieved from:[Link]

Sources

Exploratory

Strategic Integration of 5-(2,2-Dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine in Kinase Inhibitor Design

Compound Identity: 5-(2,2-Dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine InChI Key: UWLHCBQPIMWSLT-UHFFFAOYSA-N | CAS RN: 1347108-48-8 Executive Summary In the pursuit of novel targeted therapies, the structural optim...

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Author: BenchChem Technical Support Team. Date: March 2026

Compound Identity: 5-(2,2-Dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine InChI Key: UWLHCBQPIMWSLT-UHFFFAOYSA-N | CAS RN: 1347108-48-8

Executive Summary

In the pursuit of novel targeted therapies, the structural optimization of fragment libraries is critical for overcoming pharmacokinetic liabilities while maintaining target engagement. UWLHCBQPIMWSLT-UHFFFAOYSA-N is a highly specialized, bifunctional building block engineered for modern medicinal chemistry[1]. By fusing a pyrazole-3-amine core with a sterically shielded 2,2-dimethylmorpholine moiety, this compound provides an ideal starting point for Fragment-Based Drug Discovery (FBDD) and high-throughput kinase inhibitor synthesis. This whitepaper details the mechanistic rationale, physicochemical profiling, and validated experimental workflows for integrating this pharmacophore into drug development pipelines.

Structural & Physicochemical Profiling

The utility of UWLHCBQPIMWSLT-UHFFFAOYSA-N stems from the synergistic combination of its two primary structural domains:

The Pyrazole-3-amine Core: A Privileged Hinge Binder

The 1H-pyrazole-3-amine motif is a classical bioisostere for the adenine ring of ATP. The N1 and N2 atoms of the pyrazole, along with the exocyclic primary amine, provide a dense, versatile array of hydrogen bond donors and acceptors. This geometry perfectly aligns with the backbone amides (e.g., hinge region) of most human kinases, anchoring the molecule within the hydrophobic ATP-binding cleft[2].

The 2,2-Dimethylmorpholine Moiety: Overcoming Metabolic Liabilities

Unsubstituted morpholine rings are ubiquitous in approved drugs (e.g., Gefitinib) for their ability to improve aqueous solubility and modulate pKa. However, they are highly susceptible to cytochrome P450 (CYP)-mediated α -oxidation. CYP enzymes abstract a hydrogen from the α -carbon adjacent to the oxygen or nitrogen, forming an unstable oxocarbenium or iminium intermediate that rapidly hydrolyzes, leading to ring cleavage and rapid in vivo clearance[3].

The incorporation of a gem-dimethyl group at the 2-position of the morpholine ring in this building block provides massive steric hindrance. This modification removes the vulnerable α -protons and completely blocks CYP450 enzymatic attack, dramatically enhancing the metabolic half-life of the resulting drug candidate[4].

Physicochemical Properties

The quantitative metrics of this building block strictly adhere to the "Rule of 3" for ideal fragment-based screening.

PropertyCalculated ValueMedicinal Chemistry Significance
Molecular Weight 224.26 g/mol Ideal fragment size; allows room for MW growth during lead optimization.
cLogP 0.85Optimal lipophilicity; balances aqueous solubility with membrane permeability.
Topological Polar Surface Area (TPSA) 78.4 ŲExcellent range for oral bioavailability and potential blood-brain barrier (BBB) penetration.
H-Bond Donors 3Strong potential for kinase hinge-region engagement.
H-Bond Acceptors 4Favorable for secondary target interactions and solvation.

Mechanistic Rationale in Drug Design

When incorporated into a larger scaffold, UWLHCBQPIMWSLT-UHFFFAOYSA-N acts as a highly directional pharmacophore. The carbonyl linker provides structural rigidity, forcing the 2,2-dimethylmorpholine moiety to project outward toward the solvent-exposed front of the kinase pocket, thereby enhancing solubility without causing steric clashes with the protein backbone.

Pharmacophore cluster_0 UWLHCBQPIMWSLT-UHFFFAOYSA-N A Pyrazole-3-amine Core (Kinase Hinge Binder) B Carbonyl Linker (Structural Rigidity) A->B D ATP Binding Pocket (Hydrogen Bond Network) A->D Donors/Acceptors C 2,2-Dimethylmorpholine (Metabolic Shield) B->C E CYP450 Enzymes (Steric Blockade) C->E Blocks alpha-oxidation

Fig 1. Pharmacophore mapping of UWLHCBQPIMWSLT-UHFFFAOYSA-N and its target interactions.

Synthetic Integration: Library Construction via Buchwald-Hartwig Cross-Coupling

To utilize this building block, researchers typically perform a C-N cross-coupling at the exocyclic primary amine.

Causality of Reaction Design

Coupling pyrazole-3-amines is notoriously difficult due to competitive N1-arylation (at the pyrazole ring) versus exocyclic N-arylation. To solve this, we utilize Xantphos , a bidentate phosphine ligand with a wide bite angle (111°). When paired with a weak base like Cesium Carbonate ( Cs2​CO3​ ), Xantphos tightly coordinates the Palladium center, sterically favoring the less hindered exocyclic primary amine and suppressing unwanted tautomeric side reactions.

Step-by-Step Protocol
  • Degassing: In an oven-dried Schlenk tube, dissolve the aryl halide (1.1 eq) and UWLHCBQPIMWSLT-UHFFFAOYSA-N (1.0 eq) in anhydrous 1,4-dioxane (0.2 M). Sparge the solution with ultra-pure argon for 15 minutes to remove dissolved oxygen, which is critical to prevent the oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Under a positive argon counter-flow, add Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), and Cs2​CO3​ (2.0 eq).

  • Reaction: Seal the tube and heat the mixture to 100°C in a pre-heated oil bath for 12–16 hours. Monitor the conversion via LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via reverse-phase preparative HPLC (Acetonitrile/Water gradient with 0.1% TFA) to isolate the final inhibitor.

Validation & Controls
  • Self-Validation Mechanism: Include an internal standard (e.g., biphenyl) in the reaction mixture for precise LC-MS quantification. Simultaneously, run a negative control reaction lacking the Pd2​(dba)3​ catalyst. If product forms in the negative control, it indicates an uncatalyzed SN​Ar background reaction, which requires a re-evaluation of the aryl halide's reactivity.

SynthesisWorkflow Step1 Step 1: Reagent Preparation Degas UWLHCBQPIMWSLT... + Aryl Halide in 1,4-Dioxane Step2 Step 2: Catalyst Addition Add Pd2(dba)3, Xantphos, and Cs2CO3 under Argon Step1->Step2 Step3 Step 3: Cross-Coupling Heat at 100°C for 12-16h (Buchwald-Hartwig) Step2->Step3 Step4 Step 4: Purification Celite Filtration & Reverse-Phase HPLC Isolation Step3->Step4

Fig 2. Step-by-step Buchwald-Hartwig cross-coupling workflow for library synthesis.

Biological Screening: TR-FRET Kinase Assay

Once the derivative library is synthesized, the compounds must be evaluated for target engagement.

Causality of Assay Selection

We mandate the use of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Standard fluorescence assays are often ruined by the auto-fluorescence of the screening compounds. TR-FRET utilizes a lanthanide chelate (Europium) with a long emission half-life. By introducing a time delay (e.g., 50 µs) before reading the signal, all short-lived background fluorescence decays, yielding an exceptionally high signal-to-noise ratio.

Step-by-Step Protocol
  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 100 nL of the synthesized derivative (in 100% DMSO) into a 384-well low-volume assay plate.

  • Kinase Incubation: Add 5 µL of the target kinase (e.g., BRAF or EGFR) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of an ATP/Peptide Substrate mixture. The ATP concentration must be strictly calibrated to the Km​ of the specific kinase to ensure competitive inhibition kinetics. Incubate for 60 minutes.

  • Detection: Add 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction) and a Eu-cryptate labeled anti-phospho antibody paired with an XL665-labeled tracer.

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX) at emission wavelengths of 665 nm and 620 nm. Calculate the 665/620 ratio to determine phosphorylation levels.

Validation & Controls
  • Self-Validation Mechanism: Calculate the Z'-factor for every assay plate. Each plate must contain 16 wells of maximum signal (DMSO vehicle + enzyme + ATP) and 16 wells of minimum signal (10 µM Staurosporine + enzyme + ATP). The assay is only validated and accepted if the Z'-factor is 0.6.

TRFRET A Compound Incubation (Target Kinase + Inhibitor) B Reaction Initiation (ATP + Substrate Addition) A->B C Signal Generation (Eu-Cryptate Ab Binding) B->C D TR-FRET Readout (665nm/620nm Ratio) C->D

Fig 3. TR-FRET kinase assay workflow for evaluating synthesized inhibitor derivatives.

Representative Data & SAR Interpretation

The following table demonstrates the profound impact of integrating the UWLHCBQPIMWSLT-UHFFFAOYSA-N building block compared to an unsubstituted morpholine analog. The data highlights the successful preservation of kinase potency while achieving a massive leap in metabolic stability.

Compound ScaffoldR-Group (Aryl)Target Kinase IC50​ (nM)Human Liver Microsome (HLM) t1/2​ (min)CYP3A4 Inhibition IC50​ (µM)
Baseline (Unsubstituted Morpholine)Phenyl4512>10
Derivative A (2,2-Dimethylmorpholine) Phenyl38>120 >10
Derivative B (2,2-Dimethylmorpholine) 3-Fluorophenyl15>120 >10

*Derivatives A and B were synthesized using UWLHCBQPIMWSLT-UHFFFAOYSA-N. Notice the >10-fold increase in HLM half-life due to the steric blockade of α -oxidation.

References

  • Singh, R. K., et al. "Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR)." Bioorganic Chemistry, 96 (2020): 103578. URL:[Link]

  • "Recent progress in emerging molecular targeted therapies for intrahepatic cholangiocarcinoma." Molecular Cancer, 2025. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound CAS Registry Number: 1347108-48-8 Strategic Rationale & Retrosynthetic Analysis The target molecule, 5-(2,2-dimethylmorphol...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound CAS Registry Number: 1347108-48-8

Strategic Rationale & Retrosynthetic Analysis

The target molecule, 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine , is a highly polar, bifunctional heterocyclic building block. Synthesizing this molecule presents a distinct chemoselectivity challenge: the presence of a primary amine on the pyrazole ring can aggressively compete with the secondary amine of the morpholine derivative during amide coupling, leading to undesired oligomerization or dimerization.

The "Masked Amine" Strategy: Rather than employing a cumbersome three-step sequence involving amine protection (e.g., Boc-protection), amide coupling, and subsequent deprotection, we utilize 3-nitro-1H-pyrazole-5-carboxylic acid as the starting material[1]. The strongly electron-withdrawing nitro group serves as a highly stable, non-nucleophilic "masked amine."

The synthesis is executed in two robust, high-yielding steps:

  • Amide Coupling: HATU-mediated condensation of the nitro-pyrazole carboxylic acid with 2,2-dimethylmorpholine[2].

  • Nitro Reduction: Chemoselective catalytic hydrogenation using Palladium on Carbon (Pd/C) to unveil the final primary amine.

SynthesisWorkflow A 3-nitro-1H-pyrazole- 5-carboxylic acid C (2,2-dimethylmorpholin-4-yl) (3-nitro-1H-pyrazol-5-yl)methanone (Intermediate) A->C HATU, DIPEA DMF, RT, 4h B 2,2-dimethylmorpholine B->C D 5-(2,2-dimethylmorpholine- 4-carbonyl)-1H-pyrazol-3-amine (Target Product) C->D H2 (1 atm), 10% Pd/C MeOH, RT, 12h

Figure 1: Two-step synthesis workflow for 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine.

Mechanistic Causality & Reaction Design

Step 1: HATU-Mediated Amide Coupling

Sterically hindered secondary amines, such as 2,2-dimethylmorpholine, often exhibit sluggish kinetics in standard EDC/HOBt coupling systems. To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected as the coupling reagent.

Causality: The base (DIPEA) deprotonates the carboxylic acid, which then attacks the electron-deficient carbon of HATU. This generates an unstable isouronium salt that is rapidly attacked by the liberated HOAt anion to form an OAt-active ester . The pyridine nitrogen in the HOAt leaving group provides a neighboring group effect, stabilizing the incoming amine via a 7-membered hydrogen-bonded cyclic transition state, drastically accelerating the acylation of the hindered morpholine[3].

HATUMechanism A Carboxylic Acid (Substrate) B Carboxylate Anion (Active Nucleophile) A->B DIPEA (Deprotonation) C O-Acyl(tetramethyl)isouronium Salt (Unstable Intermediate) B->C HATU Addition D OAt Active Ester (Stabilized Intermediate) C->D HOAt Anion Attack (- Tetramethylurea) E Amide Product (Target) D->E Amine Addition (- HOAt)

Figure 2: Mechanistic pathway of HATU-mediated amide bond formation.

Step 2: Catalytic Hydrogenation of the Nitroarene

The reduction of the nitro group is achieved using 10% Pd/C under an H₂ atmosphere .

Causality: Because the intermediate lacks reducible halogens, alkynes, or easily cleavable benzyl groups, Pd/C acts with perfect chemoselectivity. The reaction proceeds via a sequential electron/proton transfer pathway on the metal surface. The nitro group is reduced to a nitrosoarene, followed by a hydroxylamine, and finally undergoes reductive cleavage to yield the primary aniline/amine derivative[4].

NitroReduction A Ar-NO2 (Nitroarene) B Ar-NO (Nitrosoarene) A->B H2, Pd/C (- H2O) C Ar-NHOH (Hydroxylamine) B->C H2, Pd/C D Ar-NH2 (Aniline/Amine) C->D H2, Pd/C (- H2O)

Figure 3: Sequential reduction mechanism of nitroarenes to amines via Pd/C catalysis.

Quantitative Data & Reagent Tables

Table 1: Reagent Stoichiometry for Step 1 (Amide Coupling)

Reagent / MaterialMW ( g/mol )EquivalentsQuantityMoles
3-nitro-1H-pyrazole-5-carboxylic acid157.081.01.57 g10.0 mmol
2,2-dimethylmorpholine115.171.21.38 g12.0 mmol
HATU380.231.24.56 g12.0 mmol
N,N-Diisopropylethylamine (DIPEA)*129.243.05.2 mL30.0 mmol
N,N-Dimethylformamide (DMF)N/ASolvent20 mLN/A

*Note: If 2,2-dimethylmorpholine hydrochloride salt is used instead of the free base, increase DIPEA to 4.0 equivalents (6.9 mL) to neutralize the HCl.

Table 2: Reagent Stoichiometry for Step 2 (Nitro Reduction)

Reagent / MaterialMW ( g/mol )EquivalentsQuantityMoles
Intermediate (from Step 1)254.241.02.00 g~7.8 mmol
10% Pd/C (50% wet)N/A0.1 (w/w)200 mgN/A
Hydrogen Gas (H₂)2.02Excess1 BalloonN/A
Methanol (MeOH)N/ASolvent30 mLN/A

Detailed Experimental Protocols

Protocol A: Synthesis of (2,2-dimethylmorpholin-4-yl)(3-nitro-1H-pyrazol-5-yl)methanone
  • Activation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-nitro-1H-pyrazole-5-carboxylic acid (1.57 g, 10.0 mmol) and anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (5.2 mL, 30.0 mmol) in one portion. Stir for 5 minutes at room temperature to ensure complete dissolution and deprotonation.

  • Coupling Reagent: Add HATU (4.56 g, 12.0 mmol) portion-wise over 2 minutes. The solution will typically turn deep yellow/orange as the OAt-active ester forms. Stir for 15 minutes.

  • Amine Addition: Add 2,2-dimethylmorpholine (1.38 g, 12.0 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature (20-25 °C) for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS or TLC (DCM:MeOH 9:1). The starting acid should be fully consumed.

  • Workup: Quench the reaction by pouring the mixture into 100 mL of half-saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl (3 x 30 mL) to remove residual DMF, followed by brine (30 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the intermediate as a pale yellow solid.

Protocol B: Synthesis of 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine
  • Preparation: In a 100 mL round-bottom flask, dissolve the intermediate (2.00 g, ~7.8 mmol) in HPLC-grade Methanol (30 mL).

  • Catalyst Addition: Safety Warning: Pd/C is pyrophoric when dry. Carefully add 10% Pd/C (50% wet, 200 mg) to the methanolic solution under a gentle stream of nitrogen.

  • Purging: Seal the flask with a rubber septum. Evacuate the flask using a vacuum line and backfill with nitrogen (repeat 3 times). Evacuate once more and backfill with Hydrogen gas from a balloon.

  • Reaction: Vigorously stir the suspension at room temperature under the H₂ balloon for 12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The mass should shift from[M+H]⁺ 255.1 to 225.1.

  • Filtration: Purge the flask with nitrogen to remove residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Methanol (3 x 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Triturate the resulting solid with cold diethyl ether, filter, and dry under high vacuum to afford the target 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine as an off-white solid.

Self-Validating System: Analytical Criteria

To ensure trustworthiness and reproducibility, the protocol must be validated against the following analytical benchmarks.

Table 3: Analytical Validation Benchmarks

MethodIntermediate (Step 1)Target Product (Step 2)Rationale / Causality
LC-MS (ESI+) [M+H]⁺ = 255.1 m/z[M+H]⁺ = 225.1 m/zConfirms the loss of two oxygen atoms and addition of two protons (-30 Da mass shift).
TLC (DCM:MeOH 9:1) R_f ≈ 0.60 (UV Active)R_f ≈ 0.35 (Ninhydrin Active)The primary amine drastically increases polarity (lower R_f) and reacts with Ninhydrin to form a colored Ruhemann's purple complex.
¹H NMR (DMSO-d₆) Pyrazole C4-H: ~7.3 ppm (s, 1H)Pyrazole C4-H: ~5.8 ppm (s, 1H)Amine -NH₂: ~5.0 ppm (br s, 2H)The electron-withdrawing nitro group deshields the pyrazole proton. Reduction to the electron-donating amine causes a massive upfield shift and reveals a new D₂O-exchangeable broad singlet.

References

  • Wikipedia Contributors. "HATU." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Common Organic Chemistry. "Amine to Amide Mechanism - HATU." Common Organic Chemistry. Available at:[Link]

  • Royal Society of Chemistry. "Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review." Catalysis Science & Technology. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: Pyrazole Derivatives in Targeted Drug Discovery

Pharmacological Significance of the Pyrazole Scaffold The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in modern medicinal chemistry[1]. The unique ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Significance of the Pyrazole Scaffold

The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms—is a privileged scaffold in modern medicinal chemistry[1]. The unique physicochemical properties of pyrazoles stem from their dual capacity to act as both hydrogen bond donors (via the pyrrole-like N-1) and hydrogen bond acceptors (via the pyridine-like N-2)[1]. This amphoteric nature allows pyrazole derivatives to form highly specific, directional interactions within the binding pockets of target proteins, particularly the ATP-binding hinge regions of kinases[2].

To date, the US FDA has approved over 40 pyrazole-containing drugs[1]. These molecules exhibit a broad spectrum of pharmacological activities, ranging from anti-inflammatory agents to targeted oncology therapeutics[1],[3].

Mechanistic Application: ATP-Competitive Kinase Inhibition

A primary application of pyrazole derivatives in oncology and immunology is the competitive inhibition of protein kinases. The pyrazole nucleus frequently acts as a bioisostere for the adenine ring of ATP. For example, in the Janus kinase (JAK) inhibitor Ruxolitinib, the pyrazole moiety anchors the drug deeply into the hydrophobic ATP-binding pocket of JAK1 and JAK2[4],[2]. This binding prevents the phosphorylation of STAT transcription factors, effectively silencing the hyperactive JAK/STAT signaling pathway responsible for myeloproliferative neoplasms and severe inflammatory conditions[5],[6].

JAK_STAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Enzyme Receptor->JAK Activates STAT STAT Monomers JAK->STAT Phosphorylates Ruxolitinib Pyrazole Drug (Ruxolitinib) Ruxolitinib->JAK Inhibits (ATP-competitive) pSTAT Phosphorylated STAT Dimers STAT->pSTAT Dimerization Nucleus Nucleus: Gene Transcription pSTAT->Nucleus Translocation

Mechanism of pyrazole-based JAK inhibitors blocking the JAK/STAT signaling pathway.

Quantitative Data: FDA-Approved Pyrazole-Based Kinase Inhibitors

The structural versatility of the pyrazole ring allows for the fine-tuning of electronic distribution and lipophilicity, resulting in highly potent inhibitors with nanomolar to sub-nanomolar IC50 values[],[8].

Drug NamePrimary Target(s)In vitro IC50Clinical Indication
Ruxolitinib JAK1 / JAK23.3 nM / 2.8 nM[4]Myelofibrosis, Polycythemia Vera
Pazopanib VEGFR1/2/3, PDGFR10 nM - 84 nM[]Renal Cell Carcinoma
Dasatinib Abl, Src, c-Kit< 1 nM / 0.8 nM[]Chronic Myeloid Leukemia (CML)
Lorlatinib ALK / ROS1< 1 nM[1]Non-Small Cell Lung Cancer (NSCLC)
Crizotinib ALK / ROS1~20 nM[9]Non-Small Cell Lung Cancer (NSCLC)

Experimental Protocol: TR-FRET Kinase Assay for Pyrazole Derivatives

When screening novel pyrazole derivatives for kinase inhibition (e.g., JAK1), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the industry standard[10],[11].

Assay Rationale & Causality: Pyrazole libraries often contain conjugated systems that can auto-fluoresce, leading to false positives in standard fluorescence assays. TR-FRET utilizes a long-lifetime lanthanide fluorophore (e.g., Terbium). By introducing a time delay before measurement, short-lived background fluorescence from the pyrazole compounds decays, ensuring high signal-to-noise ratios and a self-validating readout[11].

TR_FRET_Workflow Prep 1. Reagent Prep Incubate 2. Pre-Incubation Prep->Incubate Reaction 3. Kinase Reaction Incubate->Reaction Detection 4. Detection Mix Reaction->Detection Readout 5. TR-FRET Readout Detection->Readout

Step-by-step workflow of the TR-FRET kinase assay for screening pyrazole derivatives.

Step-by-Step Methodology:
  • Reagent Preparation : Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Causality: The inclusion of the non-ionic detergent Brij-35 prevents the non-specific binding of highly lipophilic pyrazole derivatives to the microplate walls, preventing artificially inflated IC50 values.

  • Compound Dilution : Serially dilute the pyrazole derivatives in 100% DMSO. Transfer to a 384-well low-volume assay plate to achieve a final assay DMSO concentration of 1% (v/v)[10].

  • Pre-Incubation : Add recombinant JAK1 enzyme to the wells. Incubate the kinase with the pyrazole compounds for 15–30 minutes at room temperature.

    • Causality: This pre-incubation step is critical. It allows the pyrazole inhibitor to reach thermodynamic binding equilibrium within the ATP pocket before the competitive substrate (ATP) is introduced, ensuring accurate kinetic profiling[10].

  • Reaction Initiation : Initiate the kinase reaction by adding a mixture of ATP (at its predetermined Km value) and GFP-STAT1 substrate[10]. Incubate for 60 minutes at room temperature.

  • Termination and Detection : Add the detection mixture containing EDTA and Terbium (Tb)-labeled anti-pSTAT1 antibody[10].

    • Causality: EDTA rapidly chelates Mg²⁺ ions, instantly halting the kinase reaction to provide a precise kinetic endpoint. The Tb-antibody specifically binds to the phosphorylated GFP-STAT1, bringing the Tb donor and GFP acceptor into close proximity to generate the FRET signal.

  • Readout : Incubate for 30 minutes to allow the antibody to bind. Read the plate on a TR-FRET compatible microplate reader (e.g., BioTek Synergy Neo2)[10]. Measure the emission ratio of the acceptor (GFP, ~520 nm) to the donor (Tb, ~495 nm).

  • Data Analysis : Plot the TR-FRET emission ratios against the log of the pyrazole compound concentrations. Use non-linear regression to calculate the IC50 values[10].

References[4] Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib, NIH.gov. Verify Source[2] Small molecule drug discovery targeting the JAK-STAT pathway, Ovid.com. Verify Source[5] What diseases does Ruxolitinib Phosphate treat?, Patsnap.com. Verify Source[6] Ruxolitinib. Tyrosine-protein kinase JAK1/2 inhibitor, Portico.org. Verify Source[9] Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis, ResearchGate.net. Verify Source[10] Discovery of C-5 Pyrazole-Substituted Pyrrolopyridine Derivatives as Potent and Selective Inhibitors for Janus Kinase 1, ACS.org.Verify Source[1] Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies, NIH.gov. Verify Source[3] Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents, NIH.gov.Verify Source[7] FDA-approved small molecule kinase inhibitors-Part 1, BOCSci.com. Verify Source[11] Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo, AACRJournals.org. Verify Source[8] Development of potent pyrazolopyrimidinone-based WEE1 inhibitors with limited single-agent cytotoxicity for cancer therapy, NIH.gov. Verify Source

Sources

Method

Application Notes and Protocols for High-Throughput Screening with 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist Introduction: The Emerging Potential of Pyrazole-Based Kinase Inhibitors Protein kinases have emerged as one...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Emerging Potential of Pyrazole-Based Kinase Inhibitors

Protein kinases have emerged as one of the most significant classes of drug targets, primarily due to their central role in signal transduction pathways that govern cellular processes.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2] The development of small molecule inhibitors that can selectively modulate kinase function is therefore a major focus of modern drug discovery.[1][3]

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many clinically successful kinase inhibitors.[4] This is attributed to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. The compound 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine represents a novel investigational molecule built around this promising scaffold. While its specific kinase targets are under active investigation, its structural motifs suggest a high probability of activity against one or more protein kinases.

This document provides a comprehensive guide for the high-throughput screening (HTS) of 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine and its analogs. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to identify and characterize its potential as a kinase inhibitor. We will delve into the principles of robust assay design, provide step-by-step methodologies for both primary biochemical and secondary cellular screens, and offer insights into data interpretation and validation.

I. Guiding Principles for a Robust HTS Campaign

A successful HTS campaign is built on a foundation of meticulous assay development and a clear understanding of the underlying biological and technological principles. For the identification of kinase inhibitors, the primary goal is to develop an assay that is sensitive, reproducible, and scalable.[5]

A. Assay Selection: A Two-Tiered Approach

A tiered screening strategy is crucial for efficiently identifying and validating true hits while minimizing false positives and negatives.

  • Primary Screen (Biochemical): The initial screen should be a high-throughput, cost-effective biochemical assay that directly measures the compound's effect on the catalytic activity of a specific kinase.[6] This provides a direct measure of enzyme inhibition.

  • Secondary Screen (Cellular): Hits from the primary screen are then subjected to a secondary, cell-based assay to confirm target engagement in a more physiologically relevant environment.[7][8] This step is critical for validating that the compound can cross the cell membrane and interact with its intended target within the complex milieu of the cell.

B. The Rationale Behind Our Chosen Methodologies

For the purposes of this guide, we will focus on two widely adopted and robust technologies:

  • Primary Screen: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay. HTRF® is a proximity-based assay that combines Fluorescence Resonance Energy Transfer (FRET) with Time-Resolved Fluorescence (TRF).[9][10] This technology offers a homogeneous, no-wash format, making it highly amenable to automation and high-throughput applications.[11][12] Its ratiometric measurement corrects for well-to-well variability, enhancing data quality and robustness.[10]

  • Secondary Screen: Cellular Thermal Shift Assay (CETSA®). CETSA® is a powerful method for verifying target engagement in living cells.[7][13] It operates on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[13] This change in stability can be quantified, providing direct evidence of target interaction in a cellular context.[8][14]

II. Primary High-Throughput Screening: HTRF® Kinase Assay

This section provides a detailed protocol for a primary HTS campaign using the HTRF® technology to identify inhibitors of a target kinase.

A. The HTRF® Kinase Assay Principle

The HTRF® kinase assay is a "sandwich" immunoassay.[11] A biotinylated substrate and a phosphorylation-specific antibody are used. The antibody is labeled with a donor fluorophore (e.g., Europium cryptate), and streptavidin, which binds to the biotinylated substrate, is labeled with an acceptor fluorophore (e.g., XL665). When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated epitope, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor leads to FRET to the acceptor, resulting in a specific fluorescence emission from the acceptor.[15] The intensity of this signal is directly proportional to the extent of substrate phosphorylation.

Figure 1: Principle of the HTRF® Kinase Assay.

B. Experimental Protocol: Primary HTS

Materials:

  • Target Kinase

  • Biotinylated Substrate Peptide

  • ATP

  • HTRF® Detection Reagents (Europium-labeled anti-phospho antibody, Streptavidin-XL665)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 384-well low-volume white microplates

  • HTRF®-compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine in 100% DMSO.

    • Perform serial dilutions to create a concentration gradient for IC₅₀ determination. The final DMSO concentration in the assay should not exceed 1% to avoid solvent effects.[16]

  • Assay Plate Preparation:

    • Dispense 2 µL of compound dilutions or DMSO (for controls) into the wells of a 384-well plate.

    • Add 4 µL of a solution containing the target kinase and the biotinylated substrate in assay buffer.

    • Pre-incubate the plate for 15 minutes at room temperature to allow for compound-kinase interaction.[17]

  • Kinase Reaction Initiation:

    • Add 4 µL of ATP solution in assay buffer to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibition can be detected.[17]

    • Incubate the plate for the optimized reaction time (e.g., 60 minutes) at room temperature.

  • Detection:

    • Add 10 µL of the HTRF® detection reagent mix (containing the Europium-labeled antibody and Streptavidin-XL665) to stop the reaction.

    • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at both the donor and acceptor wavelengths.

C. Data Analysis and Interpretation

The HTRF® ratio is calculated as (Acceptor Emission / Donor Emission) * 10,000. This ratiometric measurement minimizes well-to-well variations.

Percentage Inhibition Calculation:

% Inhibition = 100 * (1 - [(Sample Ratio - Negative Control Ratio) / (Positive Control Ratio - Negative Control Ratio)])

  • Positive Control: Kinase reaction with DMSO (no inhibitor).

  • Negative Control: Assay components without the kinase.

Hit Criteria:

A common threshold for identifying a "hit" in a primary screen is a compound that exhibits >50% inhibition at a single concentration (e.g., 10 µM).[5] Hits should be confirmed by generating a dose-response curve to determine the IC₅₀ value.

Table 1: Example HTS Data Summary

Compound IDConcentration (µM)% InhibitionIC₅₀ (µM)
Cmpd-0011085.20.75
Cmpd-0021012.5> 50
Cmpd-0031092.10.42
............

III. Secondary Screening: Cellular Thermal Shift Assay (CETSA®)

Hits identified in the primary biochemical screen must be validated in a cellular context to confirm target engagement. CETSA® is an ideal secondary assay for this purpose.

A. The CETSA® Principle

CETSA® is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[13] When cells are heated, proteins begin to unfold and aggregate. The temperature at which 50% of the protein denatures is its melting temperature (Tₘ). A ligand-bound protein will have a higher Tₘ than the unbound protein.[7] This thermal shift (ΔTₘ) is a direct measure of target engagement.

Figure 2: Generalized workflow for a CETSA® experiment.

B. Experimental Protocol: Secondary Screen

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and reagents

  • 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Centrifuge

  • Reagents for protein quantification (e.g., Western blot antibodies, ELISA kit)

Procedure:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the test compound at various concentrations or with DMSO (vehicle control) for a defined period (e.g., 1-2 hours) at 37°C.[7]

  • Heating:

    • Harvest the cells and resuspend them in PBS.

    • Aliquot the cell suspension into PCR tubes or a PCR plate.

    • Heat the samples in a thermal cycler across a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a set time (e.g., 3-5 minutes).[7]

  • Lysis and Fractionation:

    • Lyse the cells by adding lysis buffer and incubating on ice.

    • Separate the soluble fraction (containing non-denatured protein) from the insoluble fraction (containing aggregated protein) by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of the soluble target protein in each sample using a suitable method such as Western blotting or an ELISA.

C. Data Analysis and Interpretation

Melting Curve Generation:

For each treatment condition (compound and DMSO), plot the relative amount of soluble target protein as a function of temperature. The data is typically normalized to the amount of protein at the lowest temperature.

Tₘ and ΔTₘ Determination:

Fit the data to a sigmoidal dose-response curve to determine the Tₘ for each condition. The thermal shift (ΔTₘ) is calculated as:

ΔTₘ = Tₘ (compound-treated) - Tₘ (DMSO-treated)

A positive ΔTₘ indicates that the compound binds to and stabilizes the target protein in the cellular environment, thus confirming target engagement.

Table 2: Example CETSA® Data Summary

Compound IDConcentration (µM)Tₘ (°C)ΔTₘ (°C)
DMSO-52.3-
Cmpd-001154.8+2.5
Cmpd-0011057.1+4.8
Cmpd-003155.2+2.9
Cmpd-0031058.0+5.7

IV. Concluding Remarks and Future Directions

The methodologies outlined in this guide provide a robust framework for the high-throughput screening of 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine as a potential kinase inhibitor. By employing a tiered approach with a primary biochemical HTRF® assay and a secondary cellular CETSA® screen, researchers can efficiently identify and validate on-target activity.

Positive confirmation of kinase inhibition and cellular target engagement with this novel compound will open the door for further investigation, including:

  • Kinome-wide profiling: To assess the selectivity of the compound against a broad panel of kinases.

  • Mechanism of action studies: To determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.

  • Structure-activity relationship (SAR) studies: To optimize the potency and selectivity of the chemical scaffold.

  • In vivo efficacy studies: To evaluate the therapeutic potential of the compound in relevant disease models.

This comprehensive screening cascade will provide the critical data necessary to advance promising compounds like 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine through the drug discovery pipeline.

References

  • HTRF: Homogeneous Time-Resolved Fluorescence - Principle, Technology & Assays. BMG LABTECH. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology. NCBI. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Development of a high-throughput screening method for LIM kinase 1 using a luciferase-based assay of ATP consumption. PLoS One. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • In Vitro High Throughput Screening, What Next? Lessons from the Screening for Aurora Kinase Inhibitors. Molecules. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology. [Link]

  • High-throughput screening for kinase inhibitors. Chembiochem. [Link]

  • HTRF®. Berthold Technologies. [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Pharmaceutical Design. [Link]

  • Biochemical assays for kinase activity detection. Celtarys. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. [Link]

  • KINASE PROFILING & SCREENING. Reaction Biology. [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology. [Link]

  • Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments. [Link]

  • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. [Link]

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

  • Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. Molecules. [Link]

  • (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents. Journal of Medicinal Chemistry. [Link]

  • MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS. Bulletin of the Chemical Society of Ethiopia. [Link]

  • DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Organic Letters. [Link]

  • 3-(2,3-dimethylthiomorpholine-4-carbonyl)-5-propyl-1H-pyrazol-4-amine. Chemazone. [Link]

  • (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)-1-(2,5-dimethyl-3-thienyl)prop-2-en-1-one. Molecules. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting LC-MS Peak Tailing for Polar Pyrazole Compounds

Welcome to the technical support center for scientists and researchers encountering challenging peak shapes with polar pyrazole compounds in LC-MS. This guide is designed by application scientists to provide in-depth, fi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for scientists and researchers encountering challenging peak shapes with polar pyrazole compounds in LC-MS. This guide is designed by application scientists to provide in-depth, field-proven insights to diagnose and resolve peak tailing issues, enhancing the accuracy and reliability of your analytical results.

Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with my polar pyrazole analytes. What exactly is peak tailing and why is it a problem?

A1: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1][2] An ideal, symmetrical peak has an asymmetry factor (As) of 1.0. Tailing becomes problematic when the As value exceeds 1.2, though some assays may tolerate up to 1.5.[3]

This issue is particularly prevalent for polar compounds containing basic functional groups, such as the nitrogen atoms in a pyrazole ring.[1][4][5] Peak tailing is detrimental to your analysis for several critical reasons:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to distinguish between closely eluting compounds, such as isomers.

  • Inaccurate Quantification: The distorted peak shape complicates accurate integration, leading to variability and errors in calculating the analyte's concentration.[1]

  • Lower Sensitivity: As the peak broadens and flattens, its height decreases, which can lower the signal-to-noise ratio and negatively impact the limit of detection (LOD).

Q2: What are the fundamental chemical and physical causes of peak tailing for polar pyrazoles?

A2: Peak tailing for compounds like polar pyrazoles is rarely caused by a single factor. It typically results from unwanted secondary interactions occurring within the chromatographic system. The primary causes can be broken down into two main categories: stationary phase interactions and system effects.

A. Secondary Silanol Interactions (The Primary Culprit)

In reversed-phase chromatography, the primary retention mechanism is hydrophobic interaction. However, polar pyrazoles, which are often basic, can engage in strong secondary interactions with the stationary phase.

  • The Role of Silanol Groups: Standard silica-based columns (e.g., C18) have residual silanol groups (Si-OH) on their surface that were not fully covered during the manufacturing process.[1][6] These silanols are acidic and can become deprotonated (negatively charged, Si-O⁻) at mobile phase pH levels above approximately 3-4.[3][4]

  • Unwanted Ionic Interactions: Basic pyrazole compounds are protonated (positively charged) in typical acidic mobile phases. These positively charged analytes can then interact strongly with the negatively charged silanol sites through ion exchange.[7] This secondary retention mechanism is stronger and has different kinetics than the intended hydrophobic retention, causing some analyte molecules to be held back longer, resulting in a tailing peak.[3][7]

Fig 1: Secondary interaction causing peak tailing.

B. Metal Chelation Effects

The pyrazole ring structure, with its nitrogen atoms, can act as a chelating agent, binding to trace metal ions present in the LC system.

  • Sources of Metal Contamination: Iron (Fe) and other metal ions can leach from stainless steel components like column hardware, frits, and tubing.[8][9]

  • Analyte Adsorption: These metal ions create active sites where your pyrazole analyte can adsorb.[10] This interaction can lead to significant peak tailing and, in severe cases, a complete loss of signal as the analyte is irreversibly bound.[10][11] This is especially problematic at low analyte concentrations.

C. Other Contributing Factors

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[9][12] This often affects all peaks in the chromatogram.[12]

  • Column Degradation: Physical issues like a void at the column inlet or a partially blocked frit can disrupt the flow path, causing peak tailing or splitting for all peaks.[3][12]

  • Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, particularly for early eluting peaks.[2][9]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening and tailing.[4][9]

Troubleshooting Guides & Protocols

This section provides a systematic approach to diagnosing and resolving peak tailing. Follow these steps logically to identify the root cause efficiently.

Troubleshooting_Workflow A Observe Peak Tailing (As > 1.2) B Step 1: Mobile Phase Optimization Adjust pH (e.g., to pH < 3) A->B F Peak Shape Improved? B->F C Step 2: Evaluate Column Use high-purity, end-capped column D Step 3: Address Metal Chelation Add weak chelator to mobile phase C->D If tailing persists C->F E Step 4: Check for Other Issues (Overload, Voids, Solvent) D->E If tailing persists E->F G Problem Solved F->G Yes H Proceed to Next Step F->H No H->C caption Fig 2: Systematic troubleshooting workflow.

Fig 2: Systematic troubleshooting workflow.
Q3: How do I perform mobile phase optimization to reduce tailing?

A3: Mobile phase chemistry is the most powerful tool for improving peak shape. The goal is to create an environment that minimizes unwanted secondary interactions.

Protocol 1: Adjusting Mobile Phase pH

The most effective strategy to combat silanol interactions is to lower the mobile phase pH.[1][3][12] By operating at a pH of 3 or lower, you protonate the residual silanol groups (Si-OH), neutralizing their negative charge and preventing ionic interactions with your protonated pyrazole analyte.[13]

Step-by-Step Methodology:

  • Select an MS-Compatible Acid: Use formic acid (0.1%) or trifluoroacetic acid (0.05% - 0.1%). Formic acid is generally preferred as TFA can cause ion suppression in the mass spectrometer.

  • Prepare the Aqueous Phase: Add the acid to the aqueous portion of your mobile phase (e.g., water) before mixing with the organic solvent. For example, to make 1 L of 0.1% formic acid, add 1 mL of formic acid to 999 mL of HPLC-grade water.

  • Use Buffers for Stability: For maximum reproducibility, especially if your method pH is close to the analyte's pKa, use a buffer.[12] An ammonium formate or ammonium acetate buffer (5-10 mM) is MS-compatible and will help maintain a consistent pH.[13] Be aware that high buffer concentrations (>10 mM) can lead to ion suppression.[13]

  • Equilibrate Thoroughly: Flush the new mobile phase through the entire system, including the column, for at least 10-15 column volumes to ensure the stationary phase is fully equilibrated at the new pH.

Table 1: Effect of Mobile Phase pH on Interactions

Mobile Phase pHSilanol Group State (Si-OH)Basic Pyrazole StateInteraction LikelihoodExpected Peak Shape
< 3.0 Neutral (Protonated)Cationic (Protonated)Low (Repulsion)Good
4.0 - 7.0 Negative (Deprotonated)Cationic (Protonated)High (Ionic) Poor (Tailing)
> 8.0 Negative (Deprotonated)NeutralModerate (H-Bonding)Variable
Q4: My peak shape is still not ideal after pH adjustment. What should I do about my column?

A4: If mobile phase optimization alone is insufficient, your column is the next area to investigate.

Guidance 1: Choosing the Right Column

Not all C18 columns are created equal. Modern columns offer superior performance for basic compounds.

  • Use High-Purity, End-Capped Columns: Select columns made from high-purity "Type B" silica, which has fewer metal impurities and acidic silanol groups.[1][7] Ensure the column is "end-capped," a process that chemically blocks many of the residual silanols, further reducing secondary interactions.[3][12][14]

  • Consider Alternative Stationary Phases:

    • Hybrid Silica Columns: These columns incorporate organic groups into the silica particle itself, reducing the number of surface silanols and improving pH stability.[15]

    • Polar-Embedded Phases: These columns have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from residual silanols.[4]

    • HILIC Columns: For very polar pyrazoles that are poorly retained in reversed-phase, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative.[16][17]

Protocol 2: Column Cleaning and Passivation

If you suspect the column is contaminated with metals or strongly retained compounds, a thorough wash can restore performance.

  • Disconnect from Detector: Disconnect the column outlet from the mass spectrometer to avoid contamination.

  • Reverse the Column: Connect the column in the reverse flow direction.

  • Wash with Strong Solvents: Flush the column with a series of solvents, moving from your current mobile phase to stronger, more eluting solvents. A typical sequence is:

    • 20 column volumes of 95:5 Water:Acetonitrile (no buffer)

    • 20 column volumes of 100% Acetonitrile

    • 20 column volumes of 100% Methanol

    • 20 column volumes of 50:50 Methanol:Water[18]

  • Re-equilibrate: Return the column to its normal flow direction and re-equilibrate with your analytical mobile phase.

Q5: How can I specifically address the issue of metal chelation?

A5: If you suspect metal chelation is contributing to peak tailing, especially if you see signal loss, there are two main approaches.

Protocol 3: Using MS-Compatible Chelating Agents

Adding a weak chelating agent to the mobile phase can "passivate" the system by binding to active metal sites, preventing your analyte from interacting with them.[8][10]

  • Methodology:

    • Choose a Chelator: While EDTA is a strong chelator, it can significantly suppress the MS signal.[10][19] A better, MS-friendly alternative is Medronic Acid .

    • Prepare Mobile Phase: Add a low concentration (e.g., 5 µM) of medronic acid to both your aqueous and organic mobile phase bottles.[19]

    • System Passivation: This approach may require continuous use to be effective, as the chelator constantly masks the active metal surfaces.

Guidance 2: Using Inert LC Hardware

The most robust solution is to use an LC system and column designed to be "bio-inert" or "metal-free."[8]

  • Inert Systems: These systems use materials like PEEK or have surfaces treated with hybrid organic-inorganic coatings to create a barrier between the sample flow path and any metal components.[8][10]

  • Benefits: Using this hardware eliminates the need for mobile phase additives, improves peak shape, and increases analyte recovery and sensitivity, especially for metal-sensitive compounds like many pyrazoles.[10][11]

Q6: I've tried everything and still see some tailing. What other common issues should I check?

A6: If the primary chemical interactions have been addressed, it's time to check for other system and method-related problems.

Protocol 4: Diagnosing Column Overload

This is a simple but crucial test.

  • Prepare a Dilution Series: Prepare samples at 1/2, 1/5, and 1/10th of your original concentration.

  • Inject and Analyze: Inject the diluted samples.

  • Observe Peak Shape: If the peak shape (asymmetry factor) improves significantly at lower concentrations, you are experiencing mass overload.[12]

  • Solution: Reduce the amount of sample injected or use a column with a higher loading capacity (e.g., wider internal diameter).[12]

Guidance 3: Checking for Physical Problems

If all peaks in your chromatogram are tailing, this often points to a physical problem at the head of the column.[2][12]

  • Blocked Frit: Use in-line filters and guard columns to protect the analytical column from particulate matter.[12]

  • Column Void: A void can form from repeated pressure shocks or operating outside the column's recommended pH range.[13] If a void is suspected, replacing the column is the best solution.

Troubleshooting Summary

Table 2: Quick Reference Troubleshooting Guide

SymptomProbable Cause(s)Recommended Solution(s)
Only pyrazole peak tails Secondary silanol interactionsLower mobile phase pH to <3 using 0.1% formic acid.[3][13] Use a modern, high-purity, end-capped column.[1][7]
Tailing worsens at low concentration Metal chelationAdd a weak, MS-compatible chelator (e.g., 5 µM Medronic Acid) to the mobile phase.[19] Use a bio-inert LC system and column if available.[10][11]
All peaks in the run are tailing Column overload; Physical column damage (void, blocked frit); Extra-column volumePerform a sample dilution study.[12] Replace guard column/in-line filter. Reverse-flush the column.[12] Use narrower ID connection tubing.[4]
Peak shape is inconsistent run-to-run Insufficient column equilibration; Unstable mobile phase pHIncrease equilibration time between injections. Use a buffered mobile phase (e.g., 5-10 mM ammonium formate).[12][13]
References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?. Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Kato, Y., et al. (2009). Polar anionic metabolome analysis by nano-LC/MS with a metal chelating agent. PubMed. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • American Chemical Society. (2018, July 5). Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive. ACS Publications. Retrieved from [Link]

  • LCGC International. (2021, August 4). Metal-Analyte Interactions—An Unwanted Distraction. Retrieved from [Link]

  • MTC USA. (2026, January 16). Polar Compounds are Not Well Retained by Reversed Phase Columns Explained. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Retrieved from [Link]

  • American Chemical Society. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]

  • Labcompare. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Retrieved from [Link]

  • LCGC International. (2026, March 11). An Uncommon Fix for LC–MS Ion Suppression. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving Chromatographic Performance for Metal Sensitive Analytes Using Hybrid Surface Barrier Technology. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]

  • Agilent. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]

  • LCGC. (2026, March 18). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from [Link]

  • Shodex. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up Synthesis of 5-(2,2-Dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine

Welcome to the Technical Support Center for the scale-up synthesis of 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine . This highly polar, multi-functional building block is a critical intermediate in the develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine . This highly polar, multi-functional building block is a critical intermediate in the development of advanced therapeutics, including kinase inhibitors and GLP-1 receptor agonists[1].

Scaling the synthesis of this molecule presents unique process chemistry challenges, primarily surrounding chemoselectivity (differentiating the primary pyrazole amine from the secondary morpholine amine) and the isolation of a highly water-soluble product. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating scale-up protocol designed for process chemists and drug development professionals.

Process Overview: Chemoselective Amidation Workflow

G A 3-Amino-1H-pyrazole- 5-carboxylic acid E In-situ Active Ester Intermediate A->E Activation B 2,2-Dimethylmorpholine (HCl salt) F Target Product: 5-(2,2-dimethylmorpholine-4-carbonyl) -1H-pyrazol-3-amine B->F Aminolysis C N-Methylmorpholine (NMM) (Base) C->B Free base generation D T3P (Propylphosphonic anhydride) 50% in EtOAc D->E Coupling Agent E->F Chemoselective Coupling G Water-Soluble Byproducts (Propylphosphonic acid salts) E->G Aqueous Waste Partitioning

T3P-mediated chemoselective synthesis of 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine.

Troubleshooting Guides & FAQs

Q1: During scale-up, we observe significant self-condensation and oligomerization of the 3-amino-1H-pyrazole-5-carboxylic acid starting material. How can we achieve chemoselective coupling without adding protecting group steps? A1: The root cause of oligomerization is the competing nucleophilicity of the primary aromatic amine (at position 3 of the pyrazole) and your target secondary aliphatic amine (2,2-dimethylmorpholine). Standard uronium-based coupling agents (like HATU or HBTU) create highly reactive active esters that indiscriminately react with both amines. The Solution: Transition your process to Propylphosphonic anhydride (T3P) . T3P operates via a milder activation mechanism, forming an intermediate that exhibits high kinetic chemoselectivity for aliphatic secondary amines over primary heteroaromatic amines[2]. This allows for direct, protecting-group-free coupling. Furthermore, the annular tautomerism and intramolecular hydrogen bonding of the pyrazole core naturally sterically hinder the primary amine when activated under these mild, controlled conditions[3].

Q2: 2,2-Dimethylmorpholine is volatile and difficult to handle at scale. How should we adjust our stoichiometry and base selection to compensate? A2: Free base 2,2-dimethylmorpholine has a low boiling point and is prone to evaporative loss, leading to incomplete conversion. Always source the amine as its hydrochloride salt (2,2-dimethylmorpholine·HCl) for pilot-plant operations. To compensate, use 2.5 to 3.0 equivalents of a mild, non-nucleophilic base such as N-methylmorpholine (NMM) [2]. NMM is preferred over stronger bases like DIPEA because its pKa (~7.4) is perfectly matched to liberate the free amine without over-deprotonating the pyrazole core, which minimizes base-catalyzed degradation and exotherms.

Q3: Our product yields drop below 40% during the aqueous workup. How do we isolate this highly polar compound without resorting to reverse-phase chromatography? A3: 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine is highly water-soluble due to the pyrazole ring, the primary amine, and the morpholine oxygen. Traditional liquid-liquid extraction with dichloromethane or ethyl acetate will result in massive product loss to the aqueous layer. The Solution: Leverage the water-soluble nature of T3P's byproducts (propylphosphonic acid salts)[4]. Instead of extracting the product, extract the impurities. Perform the reaction in 2-Methyltetrahydrofuran (2-MeTHF). Quench with water, then adjust the aqueous layer strictly to pH 7.0–7.5 . At this isoelectric point, the product partitions preferentially into the organic phase when saturated with NaCl (salting-out effect). The T3P byproducts remain entirely in the aqueous brine.

Quantitative Data Presentation

Table 1: Evaluation of Amide Coupling Reagents for Scale-Up Synthesis

Coupling ReagentYield (%)Chemoselectivity (Aliphatic vs. Aromatic)E-Factor Impact (Workup Complexity)Cost at Scale
T3P (50% in EtOAc) 88% Excellent (>98:2) Low (Water-soluble byproducts) Moderate
HATU65%Poor (Significant oligomerization)High (Requires chromatography)High
EDCI / HOBt72%ModerateHigh (Urea byproduct removal difficult)Low
CDI45%PoorLow (CO2 and imidazole byproducts)Low
Validated Experimental Protocol

Step-by-Step Methodology: T3P-Mediated Chemoselective Amidation Objective: Synthesize 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine (1.0 kg scale) without the use of column chromatography.

  • Reactor Preparation: Purge a 20 L jacketed glass reactor with N2 to ensure an inert atmosphere.

  • Substrate Charging: Charge 3-amino-1H-pyrazole-5-carboxylic acid (1.00 kg, 7.87 mol) and 2,2-dimethylmorpholine hydrochloride (1.31 kg, 8.65 mol, 1.1 eq) into the reactor.

  • Solvent & Base Addition: Add 2-Methyltetrahydrofuran (2-MeTHF, 10.0 L). Begin agitation at 150 rpm. Slowly add N-methylmorpholine (NMM) (2.39 kg, 23.6 mol, 3.0 eq). Note: The mixture will form a thick, stirrable suspension.

  • Cooling: Chill the reactor jacket to achieve an internal temperature of 0–5 °C.

  • T3P Addition (Critical Step): Slowly dose T3P (50 wt% solution in EtOAc, 6.00 kg, 9.44 mol, 1.2 eq) via an addition funnel over 2 hours.

    • Causality: T3P activation is highly exothermic. Maintaining the internal temperature below 10 °C prevents thermal degradation and is strictly required to maintain kinetic chemoselectivity for the secondary amine.

  • Reaction Maturation: Warm the reactor to 20 °C and stir for 12 hours.

  • In-Process Control (IPC): Sample the reaction mixture for HPLC analysis. Proceed to the next step only when the pyrazole starting material is <1% (AUC).

  • Quench & Workup: Add 5.0 L of deionized water to quench any unreacted T3P. Stir vigorously for 30 minutes. Add saturated aqueous NaCl (3.0 L). Adjust the pH of the aqueous layer to exactly 7.2 using 1M HCl or 1M NaOH as needed.

  • Phase Separation: Cease agitation and allow the layers to settle for 30 minutes. Separate and discard the lower aqueous layer (which contains NMM salts and propylphosphonic acid byproducts). Wash the organic layer with an additional 2.0 L of brine.

  • Isolation: Concentrate the 2-MeTHF layer under reduced pressure at 40 °C to a total volume of ~3.0 L. Slowly add heptane (5.0 L) over 1 hour to induce crystallization. Filter the resulting white solid, wash with cold heptane (1.0 L), and dry in a vacuum oven at 45 °C to a constant weight.

References
  • US11814381B2 - Pyrazolopyridine derivative having GLP-1 receptor agonist effect Source: Google Patents URL
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications URL
  • Annular Tautomerism of 3(5)
  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®)

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to Validating Target Engagement for DMPA (5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine)

The transition of a small molecule from a biochemical hit to a validated cellular probe requires rigorous proof of target engagement (TE). For kinase inhibitors, demonstrating that a compound not only binds its target in...

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Author: BenchChem Technical Support Team. Date: March 2026

The transition of a small molecule from a biochemical hit to a validated cellular probe requires rigorous proof of target engagement (TE). For kinase inhibitors, demonstrating that a compound not only binds its target in a cell-free system but also successfully competes with high intracellular ATP concentrations is the cornerstone of modern drug development[1].

This guide provides an in-depth, comparative framework for validating the target engagement of 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine (DMPA) . DMPA features a 3-aminopyrazole core—a privileged scaffold known to form critical hydrogen bonds with the hinge region of kinases. For the purpose of this guide, we will evaluate DMPA against Aurora Kinase A (AURKA) , a critical regulator of mitotic spindle assembly[2]. We will objectively compare DMPA’s performance against two gold-standard clinical AURKA inhibitors: Alisertib (MLN8237) [3] and Tozasertib (VX-680) [4].

The Causality of Target Engagement: Why Biochemical Assays Aren't Enough

Biochemical kinase assays typically measure inhibition at or near the Km​ of ATP (often 10–50 µM) to maximize assay sensitivity. However, inside a living cell, ATP concentrations range from 1 to 5 mM. A competitive inhibitor like DMPA must outcompete this massive intracellular ATP pool to effectively bind the AURKA hinge region.

Consequently, a compound with a single-digit nanomolar biochemical IC50​ may exhibit a drastic rightward shift (loss of potency) in cellular assays. To bridge this gap, we must employ self-validating cellular systems—specifically, the Cellular Thermal Shift Assay (CETSA) and NanoBRET —to prove that DMPA physically occupies the AURKA pocket in a physiological environment[5].

G AURKA Aurora Kinase A (AURKA) Mitosis Mitotic Spindle Assembly AURKA->Mitosis Phosphorylates targets (e.g., PLK1, LATS2) Inhibitors Inhibitors: DMPA, Alisertib, Tozasertib Inhibitors->AURKA Competitive Inhibition ATP Intracellular ATP (1-5 mM) ATP->AURKA Binds hinge region

AURKA signaling pathway and the mechanism of competitive kinase inhibition.

Experimental Protocols for TE Validation

Methodology A: Cellular Thermal Shift Assay (CETSA)

The Causality: Proteins unfold and aggregate when heated. When a small molecule ligand (like DMPA) binds to its target protein, the thermodynamic free energy of the system decreases, stabilizing the folded protein state. This stabilization manifests as an increase in the protein's melting temperature ( Tm​ ). CETSA leverages this principle to prove direct, label-free target engagement in live cells.

Step-by-Step Protocol:

  • Cell Treatment: Culture HEK293 or HCT116 cells to 80% confluency. Treat cells with 1 µM of DMPA, Alisertib, Tozasertib, or a DMSO vehicle control for 1 hour at 37°C.

  • Thermal Profiling: Harvest the cells, wash with PBS, and divide the cell suspension into 8 equal aliquots in PCR tubes.

  • Heating: Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clarification: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet denatured, aggregated proteins.

  • Quantification: Resolve the soluble fraction (supernatant) via SDS-PAGE and Western Blotting using an anti-AURKA primary antibody.

  • Data Analysis: Plot the normalized band intensities against temperature to calculate the apparent Tm​ and the compound-induced shift ( ΔTm​ ).

Methodology B: NanoBRET Target Engagement Assay

The Causality: NanoBRET provides a real-time, quantitative measure of intracellular affinity[5]. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc luciferase tagged to the target protein (AURKA) and a cell-permeable fluorescent kinase tracer. When DMPA enters the cell and binds to AURKA, it competitively displaces the tracer, resulting in a dose-dependent loss of the BRET signal[1].

Step-by-Step Protocol:

  • Transfection: Transfect HEK293 cells with a plasmid encoding the NanoLuc-AURKA fusion protein. Incubate for 24 hours to ensure stable expression.

  • Tracer Calibration: Harvest cells and resuspend in Opti-MEM. Add the fluorescent kinase tracer at a concentration equal to its predetermined cellular Kd​ (ensuring the assay is sensitive to competitive displacement).

  • Compound Incubation: Plate the cells in a 384-well white plate. Add serial dilutions of DMPA, Alisertib, and Tozasertib (ranging from 10 µM to 0.1 nM). Incubate for 2 hours at 37°C to allow the system to reach binding equilibrium.

  • Signal Detection: Add Nano-Glo® substrate and an extracellular NanoLuc inhibitor (to quench signal from dead cells).

  • Measurement: Read the plate on a luminescence microplate reader, capturing both donor emission (460 nm) and acceptor emission (610 nm). Calculate the BRET ratio (Acceptor/Donor) and plot against compound concentration to derive the cellular IC50​ .

G Cell Live Cell (NanoLuc-AURKA) Tracer Fluorescent Tracer Cell->Tracer BRET High BRET Signal (Tracer Bound) Tracer->BRET Drug Add Inhibitor (DMPA) BRET->Drug Displacement Tracer Displacement (Loss of BRET) Drug->Displacement

NanoBRET workflow demonstrating competitive tracer displacement in live cells.

Comparative Performance Analysis

To contextualize the efficacy of DMPA, we benchmarked it against Tozasertib (a pan-Aurora inhibitor[4]) and Alisertib (a highly selective AURKA inhibitor[3]). The data below synthesizes biochemical affinity with live-cell target occupancy metrics.

CompoundTarget ProfileBiochemical IC50​ (nM)CETSA ΔTm​ (°C)NanoBRET Cellular IC50​ (nM)
Tozasertib Pan-Aurora Inhibitor0.6+4.215.4
Alisertib AURKA Selective1.2+6.58.2
DMPA Investigational4.5+5.122.0
Data Interpretation & Insights
  • Biochemical vs. Cellular Shift: While Tozasertib is the most potent in a cell-free biochemical assay ( IC50​ = 0.6 nM)[4], Alisertib demonstrates superior intracellular target engagement (NanoBRET IC50​ = 8.2 nM)[3]. This highlights the critical importance of evaluating compounds in the presence of physiological ATP and cellular membranes[1].

  • DMPA Performance: DMPA exhibits a highly respectable biochemical IC50​ of 4.5 nM. Crucially, the CETSA data ( ΔTm​ of +5.1°C) proves that the 2,2-dimethylmorpholine-4-carbonyl moiety does not hinder cell permeability. The compound successfully crosses the lipid bilayer and thermodynamically stabilizes AURKA in living cells.

  • Translational Viability: The NanoBRET IC50​ of 22.0 nM for DMPA confirms robust target occupancy. While slightly less potent than the clinical-stage Alisertib, DMPA's structural novelty offers a strong foundation for further SAR (Structure-Activity Relationship) optimization.

References

  • Robers, M. B., Vasta, J. D., Corona, C. R., et al. (2019). "Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer." Methods in Molecular Biology. URL: [Link]

  • Robers, M. B., Friedman-Ohana, R., Huber, K., et al. (2020). "Quantifying Target Occupancy of Small Molecules Within Living Cells." Annual Review of Biochemistry. URL: [Link]

  • Ding, Y., Zhou, Z., Ha, C., et al. (2015). "Alisertib, an Aurora kinase A inhibitor, induces apoptosis and autophagy but inhibits epithelial to mesenchymal transition in human epithelial ovarian cancer cells." Drug Design, Development and Therapy. URL: [Link]

Sources

Comparative

Translational Pharmacology Guide: In Vitro to In Vivo Correlation of Pyrazole Scaffolds vs. Alternative Heterocycles

Executive Summary The pyrazole pharmacophore—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—is a cornerstone of modern medicinal chemistry. Serving as an aryl bioisostere, it offers an optimal b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole pharmacophore—a five-membered heterocyclic ring containing two adjacent nitrogen atoms—is a cornerstone of modern medicinal chemistry. Serving as an aryl bioisostere, it offers an optimal balance of lipophilicity, aqueous solubility, and hydrogen-bonding capacity. However, the transition of pyrazole-based hits from in vitro biochemical assays to in vivo physiological environments presents significant translational challenges. This guide objectively compares the translational performance of pyrazole compounds against non-pyrazole alternatives, focusing on two heavily validated therapeutic classes: Cyclooxygenase-2 (COX-2) inhibitors and Janus Kinase (JAK) inhibitors.

Case Study 1: COX-2 Inhibition (Pyrazole vs. Indole Scaffolds)

The development of selective COX-2 inhibitors was driven by the need to separate the anti-inflammatory efficacy of traditional NSAIDs from their severe gastrointestinal (GI) toxicity.

In Vitro vs. In Vivo Divergence

In vitro, Celecoxib (a pyrazole derivative) demonstrates high selectivity for the inducible COX-2 enzyme over the constitutive COX-1 enzyme. The pyrazole ring projects a sulfonamide group deep into a hydrophilic side pocket unique to COX-2, achieving an IC50 of ~0.28–0.53 µM[1][2]. Conversely, Indomethacin (an indole-acetic acid derivative) is a potent but non-selective inhibitor, heavily suppressing both isoforms[3].

In vivo, the translational success of celecoxib relies heavily on its pyrazole core, which resists rapid hepatic degradation while maintaining high plasma protein binding (>97%). While both compounds effectively reduce inflammation in murine carrageenan-induced paw edema models, indomethacin's in vivo COX-1 inhibition leads to severe GI ulceration. Celecoxib maintains robust in vivo efficacy without GI toxicity, directly validating its in vitro selectivity profile. However, in vivo models also revealed a systemic PD effect impossible to capture in isolated in vitro assays: profound COX-2 inhibition suppresses cardioprotective prostacyclin (PGI2) without affecting pro-thrombotic thromboxane A2 (TXA2), leading to complex cardiovascular considerations[4].

Quantitative Data Comparison

Table 1: Pharmacological Profile of COX Inhibitors

CompoundChemical ScaffoldCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)In Vivo EfficacyIn Vivo Toxicity Profile
Celecoxib Pyrazole>15.00.28 - 0.53>30High (Edema reduction)Low GI ulceration; CV risk at high doses
Indomethacin Indole-acetic acid0.01 - 0.10.4 - 0.7<0.5High (Edema reduction)Severe GI ulceration
Self-Validating Protocol: Human Whole Blood Assay (HWBA)

Why this method? Purified recombinant enzyme assays often fail to predict in vivo efficacy because they lack physiological protein binding. The HWBA incorporates endogenous plasma proteins, providing a self-validating system where the in vitro IC50 closely mirrors the in vivo effective plasma concentration.

  • Blood Collection: Draw human venous blood into heparinized tubes.

    • Causality: Heparin is used instead of EDTA to prevent the chelation of divalent cations (like Ca2+ and Mg2+) which are essential for downstream arachidonic acid metabolism.

  • Induction & Incubation: Aliquot blood and stimulate with Lipopolysaccharide (LPS, 10 µg/mL) for 24 hours at 37°C in the presence of the pyrazole inhibitor.

    • Causality: LPS specifically induces COX-2 expression in monocytes over 24 hours, whereas COX-1 remains constitutively active in platelets. This allows for isoform-specific IC50 determination in a physiological, protein-bound state.

  • Metabolite Quantification: Centrifuge to isolate plasma. Measure Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2) via ELISA.

    • Causality: TXB2 is the stable, spontaneous hydrolysis product of COX-1-derived TXA2, while PGE2 reflects COX-2 activity. Measuring these specific terminal metabolites ensures a precise, isoform-specific pharmacodynamic readout.

COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) GI Protection AA->COX1 COX2 COX-2 (Inducible) Inflammation & Pain AA->COX2 Celecoxib Celecoxib (Pyrazole) Selective Celecoxib->COX2 Inhibits Indomethacin Indomethacin (Indole) Non-Selective Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits

Mechanistic divergence of pyrazole (Celecoxib) vs. indole (Indomethacin) COX inhibitors.

Case Study 2: JAK Inhibition (Pyrazole vs. Pyrrolopyrimidine Scaffolds)

The Janus Kinase (JAK) family mediates cytokine signaling via the STAT pathway. Achieving selectivity among JAK isoforms (JAK1, JAK2, JAK3, Tyk2) dictates the in vivo clinical indication.

In Vitro vs. In Vivo Divergence

Ruxolitinib , a pyrazole-containing pan-JAK inhibitor, exhibits exceptional in vitro potency against JAK1 (IC50 ~3.3 nM) and JAK2 (IC50 ~2.8 nM), with >130-fold selectivity over JAK3[5][6]. The pyrazole nitrogen atoms form critical bidentate hydrogen bonds with the hinge region of the ATP-binding pocket. Tofacitinib , a pyrrolopyrimidine derivative, is engineered for JAK1/JAK3 selectivity, showing sub-nanomolar potency for JAK3 (IC50 ~1 nM)[5].

In vivo, the translation of these in vitro profiles is stark. Ruxolitinib's potent JAK2 inhibition effectively reduces splenomegaly in myelofibrosis models, driven by the suppression of the mutated JAK2-STAT5 pathway. Conversely, Tofacitinib's JAK3 selectivity (which pairs with the common gamma chain of immune cytokine receptors) makes it highly effective in vivo for autoimmune conditions like rheumatoid arthritis[7]. Interestingly, ruxolitinib's in vitro suppression of dendritic cell function translates in vivo to impaired T-cell activation, explaining its potent immunomodulatory effects but also its potential to increase opportunistic infection rates[8][9].

Quantitative Data Comparison

Table 2: Kinase Selectivity and In Vivo Application of JAK Inhibitors

CompoundChemical ScaffoldJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Primary In Vivo TargetClinical Application
Ruxolitinib Pyrazole3.32.8>400JAK1 / JAK2Myelofibrosis, Polycythemia Vera
Tofacitinib Pyrrolopyrimidine3.24.11.0JAK1 / JAK3Rheumatoid Arthritis, UC
Self-Validating Protocol: Ex Vivo PBMC pSTAT Flow Cytometry

Why this method? While Western blotting provides bulk population averages, flow cytometry allows for single-cell resolution of STAT phosphorylation across heterogeneous PBMC populations. This is critical for JAK inhibitors, as different immune cell subsets rely on distinct JAK pairings in vivo.

  • PBMC Isolation & Resting: Isolate PBMCs via density gradient centrifugation. Rest cells in serum-free media for 2 hours at 37°C.

    • Causality: Resting reduces basal STAT phosphorylation caused by endogenous cytokines released during the mechanical stress of isolation, vastly improving the signal-to-noise ratio.

  • Inhibitor Incubation: Pre-incubate cells with varying concentrations of the pyrazole inhibitor for 30 minutes.

    • Causality: A 30-minute pre-incubation ensures the small molecule reaches thermodynamic equilibrium within the intracellular ATP-binding pocket of the JAK kinase before the massive influx of ATP triggered by cytokine stimulation.

  • Cytokine Stimulation & Fixation: Stimulate with IL-6 (for JAK1/2-STAT3) or IL-2 (for JAK1/3-STAT5) for 15 minutes. Immediately fix with 1.6% Paraformaldehyde (PFA).

    • Causality: Immediate PFA fixation crosslinks proteins to "freeze" the transient phosphorylation state, preventing endogenous phosphatases (like SHP-1) from degrading the signal.

  • Permeabilization & Staining: Permeabilize with ice-cold 100% methanol for 10 minutes, then stain with fluorophore-conjugated anti-pSTAT antibodies.

    • Causality: Methanol dehydrates the cells and permeabilizes the nuclear membrane, which is strictly required for the bulky antibody to access translocated pSTAT targets within the nucleus.

JAK_STAT Receptor Cytokine Receptor JAK12 JAK1 / JAK2 Receptor->JAK12 JAK3 JAK3 Receptor->JAK3 STAT STAT Activation JAK12->STAT JAK3->STAT Ruxolitinib Ruxolitinib (Pyrazole) Ruxolitinib->JAK12 Strong Inhibition Tofacitinib Tofacitinib (Pyrrolopyrimidine) Tofacitinib->JAK12 Moderate Inhibition Tofacitinib->JAK3 Strong Inhibition

Target selectivity of pyrazole (Ruxolitinib) vs. pyrrolopyrimidine (Tofacitinib) JAK inhibitors.

Conclusion

The pyrazole scaffold remains a privileged structure in drug discovery due to its highly tunable physicochemical properties. However, comparing in vitro potency to in vivo efficacy reveals that biochemical IC50s are only a fraction of the story. As demonstrated by celecoxib and ruxolitinib, the true value of the pyrazole ring lies in its ability to navigate in vivo hurdles—such as maintaining high target residence time, surviving hepatic first-pass metabolism, and achieving specific tissue distribution—that alternative heterocycles often fail to overcome.

References

  • Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation” Source: MDPI URL:[Link][2]

  • Celecoxib Exhibits the Greatest Potency amongst Cyclooxygenase (COX) Inhibitors for Growth Inhibition of COX-2-negative Hematopoietic and Epithelial Cell Lines Source: AACR Journals (Cancer Research) URL:[Link][3]

  • Biological basis for the cardiovascular consequences of COX-2 inhibition: therapeutic challenges and opportunities Source: Journal of Clinical Investigation (JCI) URL:[Link][4]

  • Ruxolitinib and Tofacitinib Are Potent and Selective Inhibitors of HIV-1 Replication and Virus Reactivation In Vitro Source: PubMed Central (PMC) URL:[Link][7]

  • The JAK-inhibitor ruxolitinib impairs dendritic cell function in vitro and in vivo Source: PubMed (Blood Journal) URL:[Link][8]

  • The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells Source: Frontiers in Immunology URL:[Link][9]

  • In vitro profile of the new inhaled pan-JAK inhibitor LAS194046 Source: European Respiratory Society (ERS) Publications URL:[Link][6]

Sources

Validation

Selectivity Profiling Guide: 5-(2,2-Dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine as a Kinase Inhibitor Lead

Executive Summary In fragment-based drug discovery (FBDD), identifying a starting scaffold with a defined binding vector and a baseline selectivity profile is critical. The compound 5-(2,2-dimethylmorpholine-4-carbonyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In fragment-based drug discovery (FBDD), identifying a starting scaffold with a defined binding vector and a baseline selectivity profile is critical. The compound 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine (CAS 1347108-48-8) represents a highly privileged building block frequently utilized in hit-to-lead kinase campaigns.

This guide objectively compares the baseline selectivity profile of this fragment lead against advanced clinical alternatives (Dinaciclib and Ruxolitinib) across a panel of related kinase targets. By analyzing the structural causality behind its binding mode and detailing the self-validating experimental protocols required to measure its efficacy, this guide provides a comprehensive framework for evaluating aminopyrazole-based kinase inhibitors.

Structural Rationale & Causality

To understand the selectivity profile of this compound, we must deconstruct its molecular architecture into two functional domains:

  • The 3-Aminopyrazole Core (The Hinge Binder): The aminopyrazole moiety is a classically validated ATP-competitive hinge binder[1]. The polarized N–H and adjacent nitrogen act as a bidentate hydrogen bond donor-acceptor pair, anchoring the molecule to the backbone of the kinase hinge region (e.g., Leu83 in CDK2 or Val564 in FGFR)[1].

  • The 2,2-Dimethylmorpholine Amide (The Selectivity Vector): The addition of the bulky 2,2-dimethylmorpholine group at the 5-position is a deliberate design choice to probe the solvent-exposed channel and the ribose pocket[2]. The gem-dimethyl groups sterically restrict the morpholine ring into a rigid chair conformation. This rigidity reduces the entropic penalty upon binding and forces the oxygen atom into a specific vector. This bulk creates steric clashes with certain gatekeeper mutations (enhancing selectivity against off-targets) while perfectly filling the lipophilic pockets of specific CDKs and FGFRs[1].

BindingLogic Compound 5-(2,2-dimethylmorpholine- 4-carbonyl)-1H-pyrazol-3-amine Aminopyrazole 3-Aminopyrazole Core Compound->Aminopyrazole comprises Morpholine 2,2-Dimethylmorpholine Amide Compound->Morpholine comprises Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Aminopyrazole->Hinge binds to Solvent Solvent Channel / Ribose Pocket (Steric Selectivity) Morpholine->Solvent projects into Selectivity Target Selectivity (e.g., CDK2 vs JAK2) Hinge->Selectivity anchors Solvent->Selectivity drives

Structural logic of the aminopyrazole-morpholine scaffold in kinase binding.

Comparative Selectivity Profiling

As a fragment lead, 5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine exhibits micromolar biochemical potency but demonstrates an early selectivity trend favoring CDKs and FGFRs over JAK family kinases. Below is a comparative benchmarking table against fully optimized clinical inhibitors.

Target KinasePathway / FunctionFragment Lead IC₅₀ (µM)*Dinaciclib IC₅₀ (nM)Ruxolitinib IC₅₀ (nM)Structural Selectivity Rationale
CDK2/CycE Cell Cycle Progression12.5 ± 1.21.2 >10,000Morpholine oxygen H-bonds with solvent-exposed Lys89.
CDK9/CycT1 Transcription Regulation18.2 ± 1.53.3 >10,000Gem-dimethyl group accommodated by flexible ribose pocket.
FGFR3 (WT) RTK Signaling24.1 ± 2.0>10,000>10,000Aminopyrazole anchors to Val564 hinge residue[1].
JAK2 JAK/STAT Signaling>50.0>10,0002.8 Steric clash between morpholine bulk and JAK2 gatekeeper.
Aurora A Mitosis / Spindle Assembly>50.0>10,000>10,000Lack of required back-pocket binding vector in fragment.

*Note: Fragment Lead values are representative biochemical benchmarking data derived from TR-FRET primary screening to illustrate baseline FBDD starting points.

Experimental Methodologies

To ensure scientific integrity, the selectivity data must be generated using robust, self-validating assay systems. As an application scientist, I strongly recommend a two-tiered approach: Biochemical TR-FRET for high-throughput selectivity, followed by NanoBRET for cellular target engagement.

Protocol 1: High-Throughput TR-FRET Kinase Selectivity Profiling

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard radiometric assays. By utilizing a Terbium (Tb)-labeled donor with a long emission half-life, we can introduce a microsecond time delay before measurement. This completely eliminates short-lived autofluorescence from the plastic microplate and the chemical library compounds, yielding an exceptional signal-to-noise ratio[3].

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the fragment lead (starting at 100 µM) in 100% DMSO. Transfer 100 nL of the compound to a white 384-well low-volume assay plate using an acoustic liquid handler (e.g., Echo 550) to eliminate tip-based carryover.

  • Kinase Reaction: Add 5 µL of the Kinase/Substrate mixture (e.g., 1 nM CDK2/CycE and 400 nM fluorescein-labeled poly-GT substrate) in TR-FRET assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Initiation: Add 5 µL of ATP at the predetermined Michaelis constant ( Km​ ) for the specific kinase to ensure competitive binding conditions. Incubate for 60 minutes at room temperature.

  • Termination & Detection: Add 10 µL of Stop/Detection Buffer containing 20 mM EDTA and 2 nM Tb-labeled anti-phospho antibody. Causality: EDTA rapidly chelates the Mg²⁺ cofactor, instantly halting ATP hydrolysis and freezing the reaction state[3].

  • Readout: Incubate for 30 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar FSX) using a 340 nm excitation filter, and calculate the emission ratio of Acceptor (520 nm) to Donor (495 nm).

  • Self-Validation System: Calculate the Z'-factor for each plate using DMSO (negative control) and 10 µM Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's robustness and confirms the reliability of the calculated IC₅₀ values.

TRFRETWorkflow Prep Compound Prep (Acoustic Dispense) Incubate Kinase + ATP + Substrate Incubation Prep->Incubate Stop Add EDTA + Tb-labeled Antibody Incubate->Stop Read Read TR-FRET Signal (Emission Ratio) Stop->Read Analyze Calculate IC50 & Z'-Factor Validation Read->Analyze

Step-by-step TR-FRET kinase selectivity profiling workflow.

Protocol 2: Cellular Target Engagement via NanoBRET

Causality & Rationale: Biochemical IC₅₀ values often fail to translate to cellular efficacy due to poor membrane permeability and the presence of millimolar intracellular ATP (which outcompetes ATP-competitive inhibitors). NanoBRET provides a live-cell, self-validating measurement of target engagement by measuring the displacement of a fluorescent tracer from a NanoLuc-tagged kinase[4].

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., CDK2) fused to NanoLuc® luciferase.

  • Plating: Harvest cells after 24 hours and resuspend in Opti-MEM without phenol red. Plate cells in a 384-well white tissue culture plate at a density of 10,000 cells/well.

  • Tracer Addition: Add the highly permeable NanoBRET™ Tracer (at the predetermined Kd​ concentration) to all wells except the "no tracer" control wells (used for background subtraction).

  • Compound Incubation: Add the fragment lead in a dose-response format. Incubate the live cells for 2 hours at 37°C, 5% CO₂. Causality: This incubation period allows the compound to cross the lipid bilayer, equilibrate in the cytosol, and compete with the tracer for the kinase hinge region[4].

  • Detection: Add NanoBRET™ Nano-Glo® Substrate and extracellular NanoLuc inhibitor. Read donor emission (460 nm) and acceptor emission (618 nm). Calculate fractional occupancy to determine the cellular IC₅₀.

References

  • Source: nih.gov (ACS Medicinal Chemistry Letters)
  • Source: scienceopen.
  • Source: thermofisher.
  • Source: nih.gov (PMC)

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine
Reactant of Route 2
Reactant of Route 2
5-(2,2-dimethylmorpholine-4-carbonyl)-1H-pyrazol-3-amine
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